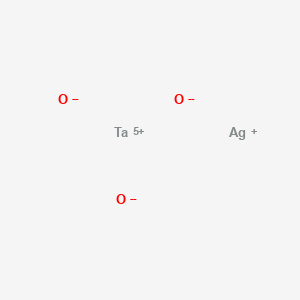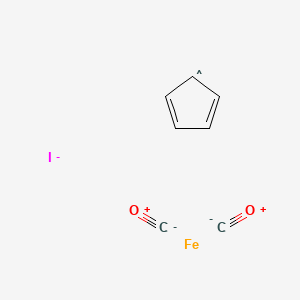
BARIUM FERRITE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Barium ferrite particles have been synthesized through various methods aimed at enhancing their magnetic properties and controlling their particle size and shape. The aerosol synthesis technique, for instance, is employed to produce submicrometer barium ferrite particles, with detailed investigations into their crystallography, morphology, and magnetic hysteresis parameters (Kaczmarek et al., 1991). Other notable synthesis methods include the sol-gel auto-combustion process, which shows promise for complex ferrite powders with small particle size (Shirtcliffe et al., 2007), and the microemulsion mediated process, which facilitates the synthesis of magnetic nanoparticles with higher intrinsic coercivity and saturation magnetization compared to traditional bulk co-precipitation methods (Palla et al., 1999).
Molecular Structure Analysis
The molecular structure of barium ferrite is characterized by its hexagonal crystal system. Studies have detailed the lattice parameters and magnetic properties as functions of various doping elements, indicating systematic changes in the lattice parameters and the influence of doping on the material's microstructure and magnetic characteristics (Kuznetsov et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of barium ferrite includes its formation process from precursor materials such as barium, iron, and sometimes, doping elements like chromium. The synthesis process often involves reactions at high temperatures, leading to the formation of the hexagonal ferrite phase. The chemical composition and the ratio of starting materials play a crucial role in the final properties of barium ferrite, with variations in doping levels leading to changes in magnetic properties and structural morphologies (Manikandan & Venkateswaran, 2013).
Physical Properties Analysis
Barium ferrite exhibits several distinct physical properties, including high coercivity, high remanence, and significant magnetic anisotropy. These properties are largely dependent on the synthesis method and conditions, which influence the particle size, shape, and crystallinity. For example, nanoparticles synthesized using a microemulsion mediated process demonstrated higher intrinsic coercivity and saturation magnetization, showcasing the impact of synthesis conditions on the material's physical properties (Pillai et al., 1992).
Chemical Properties Analysis
The chemical properties of barium ferrite include stability at high temperatures and resistance to demagnetization. The material's composition can be altered through doping, which modifies its magnetic properties. For instance, doping with aluminum allows for the substitution of iron in the ferrite structure, affecting the material's phase composition and magnetic characteristics (Shirtcliffe et al., 2007). The chemical interactions during synthesis, such as the role of polyacrylic acid in controlling particle size and morphology, also highlight the importance of chemical properties in determining the final characteristics of barium ferrite (Chen & Chen, 2001).
Wissenschaftliche Forschungsanwendungen
Data Storage Media
- Scientific Field: Materials Science and Solid State Chemistry .
- Summary of Application: Barium Ferrite is used in long-term data storage due to its magnetic properties, resistance to temperature change, corrosion, and oxidization .
- Methods of Application: The material is used in magnetic card strips, speakers, and magnetic tapes .
- Results or Outcomes: The material has proven to be resistant to a number of different environmental stresses, including humidity and corrosion .
Magnetic Stripes
- Scientific Field: Materials Science and Solid State Chemistry .
- Summary of Application: Barium Ferrite is used in magnetic stripe cards such as credit cards, hotel keys, and ID cards .
- Methods of Application: Due to the stability of the material, it is able to be greatly reduced in size, making the packing density much greater .
- Results or Outcomes: The use of Barium Ferrite in magnetic stripes has allowed for the miniaturization and increased storage capacity of these cards .
Speaker Magnets
- Scientific Field: Materials Science and Solid State Chemistry .
- Summary of Application: Barium Ferrite is used in loudspeaker magnets .
- Methods of Application: The material is used in the construction of the magnet component of loudspeakers .
- Results or Outcomes: The use of Barium Ferrite in loudspeakers has contributed to their improved performance .
High Efficiency Motors
- Scientific Field: Electrical Engineering .
- Summary of Application: Barium Ferrite is used in high efficiency motors .
- Methods of Application: The material is used in the construction of the magnetic components of these motors .
- Results or Outcomes: The use of Barium Ferrite in motors has contributed to their improved efficiency .
Magnetic Shielding
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in magnetic shielding .
- Methods of Application: The material is used in the construction of devices that require magnetic shielding .
- Results or Outcomes: The use of Barium Ferrite in magnetic shielding has contributed to the improved performance of these devices .
Toroidal Inductors and Transformer Cores
- Scientific Field: Electrical Engineering .
- Summary of Application: Barium Ferrite is used in toroidal inductors and cores of transformers .
- Methods of Application: The material is used in the construction of the core components of these devices .
- Results or Outcomes: The use of Barium Ferrite in these devices has contributed to their improved performance and prevention of eddy currents .
Microwave Absorption
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite has been found to have multiple magnetic resonances, making it useful for microwave absorption .
- Methods of Application: Zr-doped Barium Ferrites were synthesized by the citrate sol–gel method for this purpose .
- Results or Outcomes: The Zr-doped Barium Ferrite showed excellent absorbing properties due to the dipole turning polarization, the multiple natural resonances, and the eddy current loss .
Biomedical Implementations
- Scientific Field: Biomedical Engineering .
- Summary of Application: Nano-ferrites, including Barium Ferrite, have been used in various biomedical implementations such as cell signaling, hyperthermia, magnetic resonance imaging (MRI), nanorobots, drug delivery, anti-cancer function, anti-fungi, anti-bacteria, biosensors, brain stimulation, wound healing, etc .
- Methods of Application: The specific methods of application vary depending on the specific implementation .
- Results or Outcomes: Nano-ferrites have shown anticancer features towards various types of cancer cells, such as breast cancer .
Magnetic Shielding and Biosensors
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in magnetic shielding and magnetic biosensors .
- Methods of Application: The material is used in the construction of devices that require magnetic shielding and in the construction of magnetic biosensors .
- Results or Outcomes: The use of Barium Ferrite in these applications has contributed to the improved performance of these devices .
Rechargeable Lithium Batteries
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in rechargeable lithium batteries .
- Methods of Application: The material is used in the construction of the battery components .
- Results or Outcomes: The use of Barium Ferrite in these batteries has contributed to their improved performance .
Solar Energy Devices
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in solar energy devices .
- Methods of Application: The material is used in the construction of the solar energy device components .
- Results or Outcomes: The use of Barium Ferrite in these devices has contributed to their improved performance .
Magnetic Fluids
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in magnetic fluids .
- Methods of Application: The material is used in the construction of the magnetic fluid components .
- Results or Outcomes: The use of Barium Ferrite in these fluids has contributed to their improved performance .
Magnetic Properties Control in Thin Films
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite has been used to control the magnetic properties of thin films .
- Methods of Application: Thin films of BaFe were fabricated using pulsed laser deposition and their magnetic properties were investigated .
- Results or Outcomes: The films showed ferromagnetic behavior even at 300 K, which can be attributed to the weakening of the antiferromagnetic super-exchange coupling among Fe ions owing to the lattice expansion in the substituted BaFeO3 .
Magnetic Shielding and Biosensors
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is used in magnetic shielding and magnetic biosensors .
- Methods of Application: The material is used in the construction of devices that require magnetic shielding and in the construction of magnetic biosensors .
- Results or Outcomes: The use of Barium Ferrite in these applications has contributed to the improved performance of these devices .
Permanent Magnets
- Scientific Field: Materials Science .
- Summary of Application: Barium Ferrite is a promising ceramic material for permanent magnets .
- Methods of Application: The material is used in the construction of permanent magnets .
- Results or Outcomes: Components with Barium Ferrite magnets have high stability in operation, and high maximum specific magnetic energy, especially in anisotropic magnets .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
11138-11-7 |
|---|---|
Produktname |
BARIUM FERRITE |
Molekularformel |
BaO.6Fe2O3 |
Molekulargewicht |
1111.45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










